

An In-depth Technical Guide to 2-(Diisopropylamino)ethanethiol: Chemical Properties and Structure

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Compound of Interest

Compound Name: **2-(Diisopropylamino)ethanethiol**

Cat. No.: **B166743**

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(Diisopropylamino)ethanethiol** (CAS No. 5842-07-9), a sulfur-containing aliphatic amine. The document details its chemical structure, key identifiers, and a summary of its physicochemical properties in a tabular format for ease of reference. Due to its significance as a precursor in the synthesis of the nerve agent VX, this guide also touches upon its biological interactions, particularly its mechanism of forming protein adducts, which is relevant for the detection of VX exposure. While detailed experimental protocols for its synthesis are not readily available in open literature, likely due to its classification as a chemical weapon precursor, a general synthetic pathway is described.

Chemical and Physical Properties

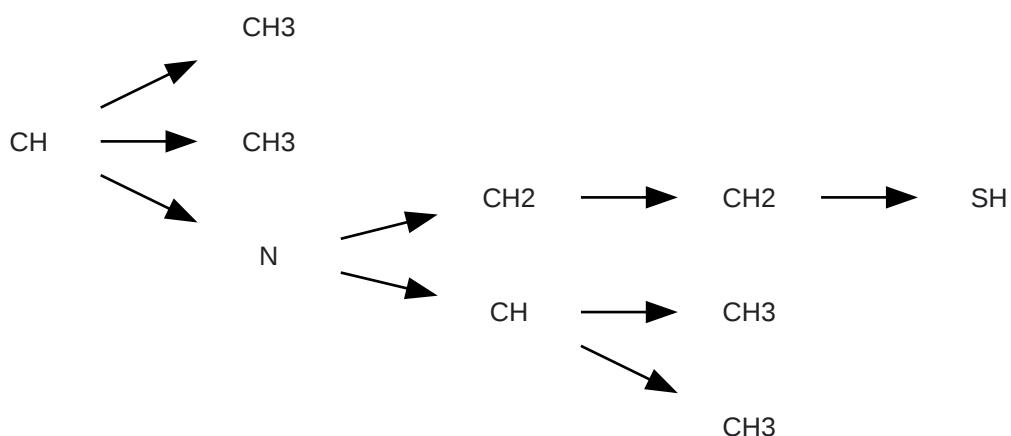
2-(Diisopropylamino)ethanethiol is a colorless liquid with a distinct odor characteristic of thiols. The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some of the available data are predicted values from computational models and should be considered as such.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₉ NS	
Molecular Weight	161.31 g/mol	
Boiling Point	191.3 °C at 760 mmHg 125-126 °C at 16 Torr	
Density	0.883 g/cm ³	
Flash Point	69.5 °C	
pKa (Predicted)	8.90 ± 0.10	
Water Solubility (Predicted)	log ₁₀ (S) = -2.04 (S in mol/L)	
Melting Point (Predicted)	218.85 K (-54.3 °C)	

Chemical Structure and Identifiers

The structural identity of **2-(Diisopropylamino)ethanethiol** is well-defined by its systematic nomenclature and various chemical identifiers.

- IUPAC Name: 2-[di(propan-2-yl)amino]ethanethiol
- CAS Number: 5842-07-9
- SMILES: CC(C)N(CCS)C(C)C
- InChI Key: IFZVKYXDCOHPOT-UHFFFAOYSA-N



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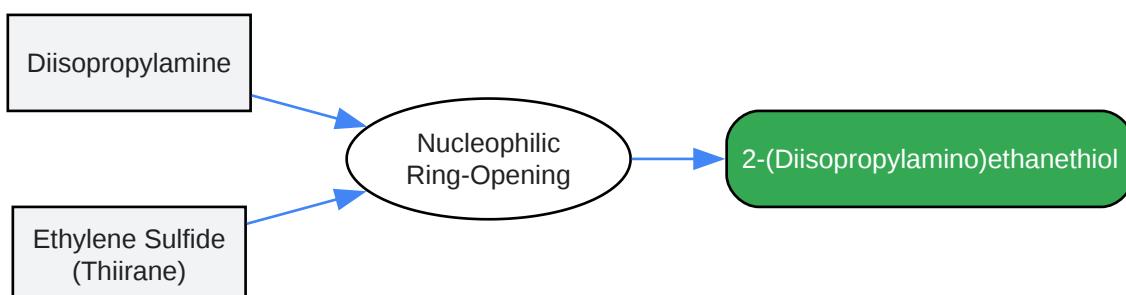
Figure 1: Chemical structure of **2-(Diisopropylamino)ethanethiol**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **2-(Diisopropylamino)ethanethiol** are not widely available in peer-reviewed journals or chemical synthesis databases. This is likely due to its status as a Schedule 2 precursor under the Chemical Weapons Convention.

General Synthesis Pathway

The most commonly cited method for the preparation of 2-(dialkylamino)ethanethiols involves the reaction of a secondary amine with ethylene sulfide (thiirane). In the case of **2-(Diisopropylamino)ethanethiol**, the synthesis would proceed via the nucleophilic ring-opening of ethylene sulfide by diisopropylamine.



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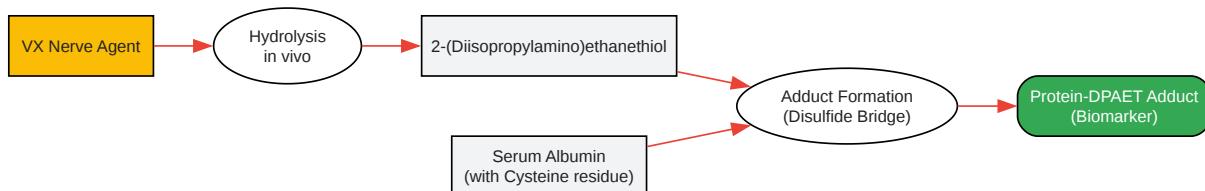
Figure 2: General synthesis pathway for **2-(Diisopropylamino)ethanethiol**.

This reaction is typically carried out in a suitable solvent, and the product would be isolated and purified using standard laboratory techniques such as distillation. However, specific reaction conditions, including temperature, pressure, catalysts, and work-up procedures, are not detailed in available public-domain literature.

Biological Activity and Interactions

2-(Diisopropylamino)ethanethiol is not known to participate in specific biological signaling pathways in the manner of a typical drug molecule. Its primary biological relevance is tied to its role as a hydrolysis product and biomarker of exposure to the nerve agent VX.

The thiol group of **2-(Diisopropylamino)ethanethiol** is reactive and can form covalent disulfide bonds with cysteine residues in proteins. This property is particularly important in the context of toxicology and forensic analysis. Following exposure to VX, the nerve agent can be hydrolyzed in the body to produce **2-(Diisopropylamino)ethanethiol**, which then forms stable adducts with proteins such as human serum albumin. The detection of these adducts serves as a reliable biomarker for confirming exposure to VX.



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Figure 3: Formation of a protein adduct biomarker from VX exposure.

The toxicological profile of **2-(Diisopropylamino)ethanethiol** itself is not as extensively studied as its parent compound, VX. However, like other thiols, it can be expected to exhibit some level of toxicity. Safety data sheets indicate that it should be handled with appropriate personal protective equipment in a well-ventilated area.

Conclusion

2-(Diisopropylamino)ethanethiol is a well-characterized compound in terms of its chemical structure and fundamental physical properties. Its primary significance lies in its role as a key precursor to the nerve agent VX, a fact that also governs the limited availability of detailed synthetic protocols. For researchers in toxicology and forensic science, its role as a stable biomarker for VX exposure through the formation of protein adducts is of paramount importance. Further research into its specific toxicological properties and interactions with biological systems could provide a more complete understanding of this compound.

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